molecular formula C3H4OS B1315229 Thietan-3-one CAS No. 22131-92-6

Thietan-3-one

Cat. No. B1315229
CAS RN: 22131-92-6
M. Wt: 88.13 g/mol
InChI Key: DQOHDRDDPZNSQI-UHFFFAOYSA-N
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Description

Thietan-3-one (T3O) is a synthetic compound that has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. T3O is a member of the thietanes family, a class of compounds that are characterized by their highly reactive nature and the presence of sulfur and nitrogen in their chemical structure. This compound has been used in a wide range of research applications, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Thietanes and Their Pharmaceutical Significance

Thietanes, which can be derived from Thietan-3-one, are essential in pharmaceutical research due to their biological activity. Jun Dong and Jiaxi Xu (2017) demonstrated a facile synthesis method for various thietanes from thiiranes, highlighting their importance as pharmaceutically relevant cores and intermediates in organic synthesis (Dong & Xu, 2017).

Wound Healing Properties in Ophthalmology

A study by A. F. Gabdrakhmanova et al. (2022) explored the wound healing effect of ophthalmic drug films containing 6-methyl-3-(thietan-3-yl)uracil, a derivative of Thietan-3-one, showing promising results in corneal recovery after burns, thereby underscoring the therapeutic potential of Thietan-3-one derivatives in eye care (Gabdrakhmanova et al., 2022).

Advances in Synthetic Methods

Recent methodologies for synthesizing thietanes, incorporating Thietan-3-one derivatives, have been reviewed by Jiaxi Xu (2020), outlining their significance in creating pharmaceutical cores and as intermediates in organic chemistry. These synthetic approaches include nucleophilic thioetherifications and photochemical cycloadditions, among others (Xu, 2020).

Antidepressant Activity

Research into the antidepressant properties of 2-bromo-1-(thietan-3-yl) imidazole-4, 5-dicarboxylic acid derivatives by F. Khaliullin et al. (2017) showcases the therapeutic potential of Thietan-3-one derivatives. This study highlights the discovery of compounds with significant antidepressant activity, indicating the usefulness of Thietan-3-one derivatives in developing new antidepressant drugs (Khaliullin et al., 2017).

Catalytic Transformations for Polymer Synthesis

R. D. Adams (2000) discussed the catalytic transformations of thietanes and thiiranes, derivatives related to Thietan-3-one, by metal carbonyl complexes. This research provides insights into preparing polythioether macrocycles (thiacrowns) catalytically, demonstrating Thietan-3-one derivatives' role in material science and polymer chemistry (Adams, 2000).

Mechanism of Action

Target of Action

Thietan-3-one, also known as 3-Thietanone , is a cyclic keto sulfide It’s known that cyclic keto sulfides, including thietan-3-one, react with trifluoromethyltrimethylsilane . This suggests that Thietan-3-one may interact with enzymes or receptors that can facilitate this reaction.

Mode of Action

Thietan-3-one interacts with its targets through a series of chemical reactions. Specifically, it reacts with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides . These hydroxysulfides then form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions . The double bond in the obtained compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .

Biochemical Pathways

The compound’s reaction with trifluoromethyltrimethylsilane and subsequent formation of monotrifluoromethyl-substituted cyclic unsaturated sulfones suggest that it may influence pathways involving these molecules .

Pharmacokinetics

It’s known that the introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity . This effect could potentially enhance the absorption of Thietan-3-one by the body and facilitate its migration through biomembranes .

Result of Action

It’s known that the compound’s reaction with trifluoromethyltrimethylsilane and subsequent formation of monotrifluoromethyl-substituted cyclic unsaturated sulfones could potentially influence various biochemical processes .

properties

IUPAC Name

thietan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4OS/c4-3-1-5-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOHDRDDPZNSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486280
Record name thietan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thietan-3-one

CAS RN

22131-92-6
Record name thietan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical synthetic routes to access thietan-3-one derivatives?

A: Several synthetic strategies have been explored to access thietan-3-one derivatives. One approach involves the reaction of 3-bromo-3-methylbutan-2-one with mercapto-esters, leading to the formation of 5-oxo-3-thiahexanoates. These intermediates can then undergo cyclization to yield thiane-3,5-diones. Subsequent transformations involving enol ether formation and reduction with lithium aluminum hydride (LiAlH4) afford the desired 2H,6H-thiin-3-ones. These compounds can undergo photoisomerization upon irradiation to produce 2-(alk-1-enyl)thietan-3-ones. [, ]

Q2: Can you elaborate on the photoisomerization of thiin-3-ones to thietan-3-ones?

A: Irradiation of 2H,6H-thiin-3-ones with UV light (350 nm) triggers a rearrangement to form 2-(alk-1-enyl)thietan-3-ones. [, ] This reaction is believed to proceed via an excited singlet state, as evidenced by the lack of quenching by naphthalene and consistent efficiency in the presence of added alkenes. A possible intermediate proposed for this transformation is a (9-S-3) sulfuranyl-alkyl biradical, formed by bonding of the α-carbon of the enone carbon-carbon double bond to the sulfur atom.

Q3: What about the oxidation of thiin-3-ones? What products are formed?

A: Oxidation of 2H,6H-thiin-3-ones with 3-chloroperbenzoic acid yields the corresponding 1-oxides. [] These cyclic sulfoxides, upon irradiation at 350 nm, undergo isomerization to produce 3H,7H-1,2-oxathiepin-4-ones. Interestingly, the stability of these oxathiepinones is temperature dependent.

Q4: Are there alternative methods to obtain thietan-3-ones besides photoisomerization?

A: Yes, β-ketosulfinyl chlorides can serve as precursors to thietan-3-ones. [] Reacting isopropyl ketones with thionyl chloride under controlled conditions generates these β-ketosulfinyl chlorides. In specific cases where the α'-proton adjacent to the carbonyl group is activated, cyclization and reduction may occur, ultimately yielding substituted thietan-3-ones.

Q5: What are the key structural features of thietan-3-one?

A: Thietan-3-one is a four-membered cyclic ketone containing a sulfur atom in the ring. This heterocyclic system possesses unique reactivity due to the ring strain and the presence of the carbonyl group. Further studies exploring the reactivity and potential applications of thietan-3-ones and their derivatives are necessary to unlock their full potential in synthetic and medicinal chemistry. [, , , , , ]

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